molecular formula C11H15N3O B1443262 2-(Piperidin-1-yl)pyridine-4-carboxamide CAS No. 1159822-58-8

2-(Piperidin-1-yl)pyridine-4-carboxamide

Cat. No.: B1443262
CAS No.: 1159822-58-8
M. Wt: 205.26 g/mol
InChI Key: GTMIJPANEKFQME-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)pyridine-4-carboxamide is a chemical compound designed for research and development purposes, serving as a versatile building block in medicinal chemistry and drug discovery. Piperidine and pyridine motifs are privileged structures in pharmaceuticals, present in more than twenty classes of drugs . Compounds featuring a piperidine-linked pyridine core, similar to this product, are frequently explored as key scaffolds in the synthesis of potential therapeutic agents. For instance, research into related molecular structures has identified potent inhibitors of significant biological targets. Analogous compounds have shown promise as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair, with potential applications in oncology for sensitizing cancer cells to DNA-damaging agents . Furthermore, the core structure has been investigated in the development of protein kinase B (PKB/Akt) inhibitors, which are relevant for targeting deregulated cell survival pathways in cancer . Researchers also utilize pyridine-carboxamide derivatives in the synthesis of metal-organic complexes and as subjects in material science studies, such as investigating their properties as corrosion inhibitors . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-piperidin-1-ylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c12-11(15)9-4-5-13-10(8-9)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMIJPANEKFQME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40694982
Record name 2-(Piperidin-1-yl)pyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159822-58-8
Record name 2-(Piperidin-1-yl)pyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method Overview

This approach involves initial formation of a pyridine derivative followed by nucleophilic substitution with piperidine, and subsequent amide formation at the 4-position of pyridine.

Procedure Details

  • Step 1: Synthesis of 2-chloromethylpyridine derivatives through chloromethylation of pyridine rings, typically using chloromethylating agents such as chloromethyl chlorides or chloromethyl methyl ether under acidic or basic conditions.
  • Step 2: Nucleophilic substitution of the chloromethyl group with piperidine to yield 2-(piperidin-1-yl)pyridine intermediates.
  • Step 3: Conversion of the pyridine derivative to the carboxamide via amidation, often using amide coupling reagents or direct amidation with appropriate carboxylic acids or derivatives.

Representative Data

Step Reagents Conditions Yield Notes
Chloromethylation Chloromethyl methyl ether Acidic catalyst, reflux 95% From pyridine
Nucleophilic substitution Piperidine Reflux in ethanol or acetonitrile 85-90% Complete conversion
Amidation Carboxylic acid or derivative Reflux with coupling reagent 70-80% Final compound formation

This method is supported by patent literature, such as EP0522914A1, which details similar synthetic routes for pyridine derivatives with amide functionalities.

Intramolecular Cyclization Approaches

Method Overview

Intramolecular cyclization is employed to form the piperidine ring directly within a precursor molecule containing suitable functional groups, such as amino and halogenated pyridine derivatives.

Procedure Details

  • Step 1: Synthesis of amino-pyridine intermediates with tethered nucleophilic groups.
  • Step 2: Cyclization under catalytic or thermal conditions, often facilitated by acids, bases, or metal catalysts such as palladium or Raney nickel.
  • Step 3: The cyclized product is subsequently functionalized to introduce the carboxamide group at the 4-position of pyridine.

Data and Conditions

Reaction Type Catalysts/Reagents Conditions Yield Notes
Metal-catalyzed cyclization Palladium, Raney Ni Mild heating, inert atmosphere 60-85% Achieves regioselectivity
Electrophilic cyclization Acid catalysts Reflux 50-70% Suitable for specific substrates

Key Findings

  • Baldwin’s rules guide the regioselectivity of ring closure.
  • Intramolecular cyclization offers high stereoselectivity and regioselectivity, especially with chiral ligands or directing groups.

One-Pot Sequential Reactions: Suzuki–Miyaura Coupling and Hydrogenation

Method Overview

Recent advances include one-pot multi-step reactions that combine coupling and reduction to synthesize piperidine derivatives efficiently.

Procedure Details

  • Step 1: Suzuki–Miyaura coupling of pyridine derivatives with boronic acids under mild conditions.
  • Step 2: Hydrogenation of the coupled intermediate to form piperidine rings.
  • Step 3: Functionalization to introduce the carboxamide group at the 4-position.

Research Findings

  • Usuki et al. demonstrated the importance of maintaining optimal reactant concentrations for successful hydrogenation, with reaction times around 8 hours at 70°C.
  • The process yields high-purity piperidine derivatives with yields up to 85%.

Data Summary

Reaction Catalyst Conditions Yield Notes
Suzuki–Miyaura coupling Pd catalyst Mild heating 80-85% One-pot process
Hydrogenation Raney Ni 70°C, 8 hours 75-80% Selective reduction

Functional Group Transformations and Amide Coupling

Method Overview

The final step often involves converting amino or hydroxyl groups into amides using coupling reagents such as carbodiimides or via direct amidation.

Typical Conditions

  • Use of coupling agents like EDC, DCC, or HATU.
  • Solvents such as dimethylformamide or ethanol.
  • Reactions performed at room temperature or mild heating.

Representative Data

Reagent Solvent Temperature Yield Notes
DCC or EDC DMF or ethanol Room temperature 70-85% Efficient amidation

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the pyridine or piperidine rings.

    Substitution: Substituted products with new functional groups replacing hydrogen atoms on the pyridine ring.

Scientific Research Applications

2-(Piperidin-1-yl)pyridine-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

    Biological Studies: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.

    Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares 2-(Piperidin-1-yl)pyridine-4-carboxamide with five analogs, focusing on structural variations, biological activity, and physicochemical properties.

Structural and Functional Analogues

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Biological Activity
This compound C₁₁H₁₅N₃O 205.26 Reference compound Kinase inhibition, antimicrobial
BI605906 C₁₇H₂₂F₂N₄O₃S₂ 432.51 Thieno[2,3-b]pyridine core, difluoropropyl Kinase inhibition (e.g., JAK/STAT)
XL177A C₄₈H₅₇ClN₈O₅ 861.47 Acridine-piperidine hybrid, sulfonyl groups Antitumor (DNA intercalation)
1-(2-Amino-6-chloropyrimidin-4-yl)-N-methylpiperidine-4-carboxamide C₁₂H₁₆ClN₅O 269.73 Pyrimidine core, chloro substituent Antiviral (HCV protease inhibition)
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine C₁₀H₁₆N₄ 192.26 Pyrimidine core, methyl group Antibacterial
Key Observations :

Core Heterocycle: The reference compound uses a pyridine core, while BI605906 and XL177A incorporate thienopyridine and acridine systems, respectively. Pyrimidine-based analogs (e.g., ) exhibit distinct electronic properties due to nitrogen positioning . The pyridine/pyrimidine choice impacts binding affinity; pyrimidines often show higher specificity for nucleotide-binding pockets .

Substituent Effects :

  • Electron-withdrawing groups (e.g., chloro in ) enhance metabolic stability but may reduce solubility.
  • Piperidine modifications (e.g., sulfonyl in XL177A) improve pharmacokinetic profiles by modulating lipophilicity .

Biological Activity :

  • Antimicrobial Activity : The reference compound and 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine () share moderate antibacterial effects, likely via membrane disruption .
  • Antitumor Activity : XL177A’s acridine moiety enables DNA intercalation, a mechanism absent in the reference compound .

Pharmacokinetic and Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Name LogP Water Solubility (mg/mL) Plasma Protein Binding (%) Metabolic Stability (t₁/₂, h)
This compound 1.8 0.45 78 2.5
BI605906 3.2 0.12 92 6.8
XL177A 4.5 <0.01 98 >24
1-(2-Amino-6-chloropyrimidin-4-yl)-N-methylpiperidine-4-carboxamide 2.1 0.30 85 4.2
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine 1.5 1.20 65 1.8
Key Observations :
  • Lipophilicity : XL177A’s high LogP (4.5) correlates with prolonged tissue retention but poor aqueous solubility .
  • Metabolic Stability : Bulkier substituents (e.g., BI605906’s difluoropropyl) reduce cytochrome P450-mediated degradation .

Q & A

Basic Research Questions

What are the optimal reaction conditions for synthesizing 2-(Piperidin-1-yl)pyridine-4-carboxamide?

Methodological Answer:
Synthesis typically involves coupling piperidine with pyridine-4-carboxamide precursors under controlled conditions. Key steps include:

  • Temperature Control : Maintain 60–80°C to avoid side reactions (e.g., decomposition of reactive intermediates) .
  • pH Optimization : Use weakly basic conditions (pH 7.5–8.5) to stabilize intermediates and enhance nucleophilic substitution .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of aromatic intermediates .
    Analytical Validation : Monitor reaction progress via HPLC (C18 column, UV detection at 254 nm) and confirm purity (>95%) using 1H^1H-NMR (e.g., δ 8.2–8.5 ppm for pyridine protons) .

How do I characterize the structural integrity of this compound?

Methodological Answer:
Use multi-modal analytical techniques:

  • NMR Spectroscopy : Confirm piperidine ring conformation (δ 1.5–2.5 ppm for CH2_2 groups) and pyridine-carboxamide linkage (δ 7.8–8.5 ppm) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular ion peak ([M+H]+^+ at m/z 232.3) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry (if crystalline) by comparing with PubChem-deposited structures (e.g., InChIKey: YAHPILAMKKVOTI-UHFFFAOYSA-N) .

What preliminary assays are recommended for assessing biological activity?

Methodological Answer:
Screen for target engagement using:

  • Enzyme Inhibition Assays : Test against kinases or GPCRs (common targets for piperidine derivatives) at 10 μM concentrations .
  • Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY) to evaluate membrane permeability in HEK293 cells .
  • Thermal Shift Assay (TSA) : Identify potential protein targets by monitoring thermal stabilization in lysates .

Advanced Research Questions

How can I resolve contradictions in reported synthetic yields (40–85%) for this compound?

Methodological Answer:
Address variability through systematic optimization:

  • DoE (Design of Experiments) : Vary temperature, solvent, and catalyst loadings (e.g., Pd/C vs. CuI) to identify critical factors .
  • Byproduct Analysis : Use LC-MS to detect side products (e.g., dehalogenated intermediates) and adjust stoichiometry .
  • Scale-Up Considerations : Lower yields at >10 mmol scales may require continuous-flow reactors to maintain mixing efficiency .

What strategies improve aqueous solubility for in vivo studies?

Methodological Answer:
Modify physicochemical properties without altering bioactivity:

  • Salt Formation : Hydrochloride salts (test pH 2–3) increase solubility >10-fold .
  • Prodrug Design : Introduce phosphate esters at the carboxamide group, cleaved in vivo by phosphatases .
  • Co-Solvent Systems : Use cyclodextrin complexes (e.g., HP-β-CD) for intravenous formulations .

How do structural analogs (e.g., pyrimidine or thiophene substitutions) affect target selectivity?

Methodological Answer:
Perform SAR studies using:

  • Molecular Docking : Compare binding poses of this compound with analogs (e.g., 4-cyanopyridin-2-yl derivatives) in homology models of target proteins .
  • Free-Energy Perturbation (FEP) : Quantify ΔΔG values for substituent effects on binding affinity .
  • In Vitro Profiling : Test analogs against a panel of 50+ kinases to identify off-target effects .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Piperidin-1-yl)pyridine-4-carboxamide
Reactant of Route 2
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2-(Piperidin-1-yl)pyridine-4-carboxamide

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